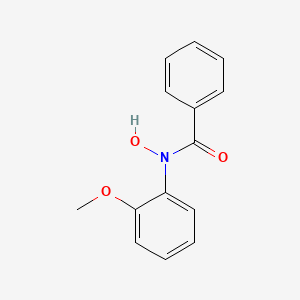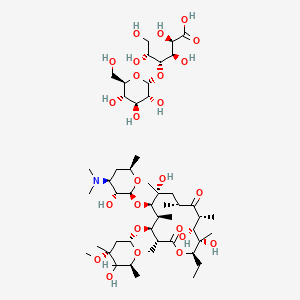
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is formed by the conjugation of erythromycin with a glucopyranosyl-gluconate moiety, enhancing its solubility and stability. Erythromycin itself is produced by the bacterium Streptomyces erythraeus and is widely used to treat various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves the conjugation of erythromycin with glucopyranosyl-gluconate. This process typically requires the activation of the hydroxyl groups on the glucopyranosyl-gluconate, followed by a coupling reaction with erythromycin under mild conditions to preserve the integrity of the macrolide structure.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces erythraeus to produce erythromycin, followed by chemical modification to attach the glucopyranosyl-gluconate moiety. The process includes purification steps to ensure the final product’s quality and consistency.
化学反応の分析
Types of Reactions
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glucopyranosyl-gluconate moiety, altering the compound’s properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
科学的研究の応用
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide modifications and their effects on solubility and stability.
Biology: Investigated for its interactions with bacterial ribosomes and its efficacy against various bacterial strains.
Medicine: Explored for its potential to treat bacterial infections with improved pharmacokinetic properties.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用機序
The mechanism of action of erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) involves binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The glucopyranosyl-gluconate moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
類似化合物との比較
Similar Compounds
Erythromycin lactobionate: Another derivative of erythromycin with enhanced solubility.
Erythromycin ethylsuccinate: A prodrug of erythromycin designed for improved oral bioavailability.
Erythromycin stearate: A salt form of erythromycin with different solubility properties.
Uniqueness
Erythromycin, 4-O-alpha-D-glucopyranosyl-D-gluconate (salt) is unique due to its specific glucopyranosyl-gluconate moiety, which provides distinct advantages in terms of solubility and stability compared to other erythromycin derivatives. This uniqueness makes it a valuable compound for various scientific and medical applications.
特性
CAS番号 |
69779-46-0 |
|---|---|
分子式 |
C49H89NO25 |
分子量 |
1092.2 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31?,32-,34+,35-,36-,37-;3-,4-,5-,6+,7-,8-,9-,10-,12-/m11/s1 |
InChIキー |
NNRXCKZMQLFUPL-HOODTPICSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
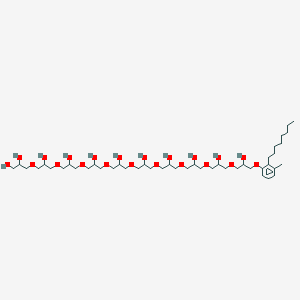
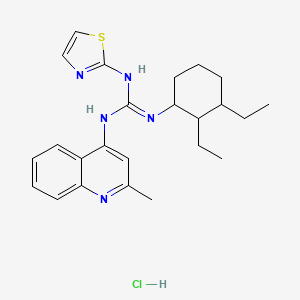
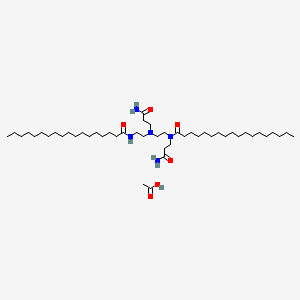

![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
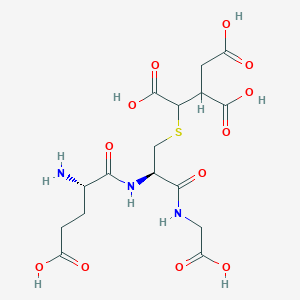
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)

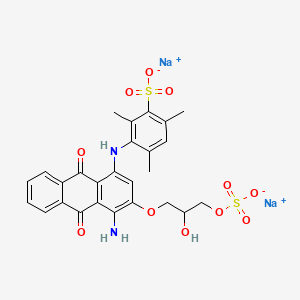
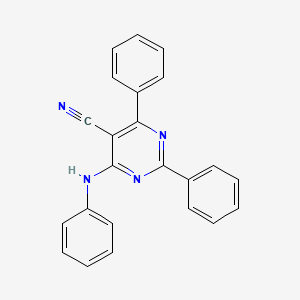
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
